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molecular formula C13H19NO2 B1589585 Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one CAS No. 71556-70-2

Hexahydro-1-methyl-3-(3-oxo-1-cyclohexen-1-yl)-2H-azepin-2-one

Cat. No. B1589585
M. Wt: 221.29 g/mol
InChI Key: XJZQHHIPUDRJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04197241

Procedure details

Diisopropylamine (12.14 g, 17.0 ml) in dry tetrahydrofuran (THF 20 ml) was added dropwise to a stirred cooled (-10° C.) solution of butyl lithium (86 ml of 1.4 molar solution in hexane) under nitrogen. After 10 minutes Gilman test was negative. 1-Methylcaprolactam (14.19 g) in THF (20 ml) was added, also at -10° C. Reaction was stirred for 10 minutes at 0° C. and 3-methoxy-2-cyclohexenone (12.6 g, 0.1 mole) in THF (20 ml) was added. The mixture was allowed to warm to room temperature and stirred at room temperature for 1.5 hours, then cooled to -10° C. and decomposed by addition of 2 N HCl (125 ml) rapidly but not allowing temperature to exceed 0° C. The mixture was stirred at room temperature for 30 minutes. The aqueous layer was separated and extracted with dichloromethane. The combined organic extracts were dried over anhydrous magnesium sulphate and evaporated to an oil which crystallised from toluene-light petroleum (b.p. 60°-80° C.) affording the title compound (18.99 g), m.p. 109°-110° C.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
86 mL
Type
reactant
Reaction Step Two
Quantity
14.19 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
12.6 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
125 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][N:14]1[C:20](=[O:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.C[O:23][C:24]1[CH2:29][CH2:28][CH2:27][C:26](=O)[CH:25]=1.Cl>O1CCCC1>[CH3:13][N:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([C:26]2[CH2:27][CH2:28][CH2:29][C:24](=[O:23])[CH:25]=2)[C:20]1=[O:21]

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
86 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
14.19 g
Type
reactant
Smiles
CN1CCCCCC1=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
12.6 g
Type
reactant
Smiles
COC1=CC(CCC1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
125 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 10 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10° C.
CUSTOM
Type
CUSTOM
Details
to exceed 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
crystallised from toluene-light petroleum (b.p. 60°-80° C.)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1C(C(CCCC1)C1=CC(CCC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.99 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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